![molecular formula C7H5FN2 B6230588 2-fluoro-6-methylpyridine-3-carbonitrile CAS No. 54957-80-1](/img/structure/B6230588.png)
2-fluoro-6-methylpyridine-3-carbonitrile
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Overview
Description
2-Fluoro-6-methylpyridine-3-carbonitrile is a fluorinated heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The synthesis of 2-fluoro-6-methylpyridine-3-carbonitrile involves the diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing a 40% pyridine solution . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 2-fluoro-6-methylpyridine-3-carbonitrile is based on structures generated from information available in ECHA’s databases . The effect of substituents on spectral properties of 2-fluoro-6-methylpyridine has been investigated based on 13C NMR, UV and IR spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-6-methylpyridine-3-carbonitrile include a refractive index of n20/D 1.47 (lit.), boiling point of 140-141 °C (lit.), and density of 1.077 g/mL at 25 °C (lit.) . The molecular formula is C6H6FN .Scientific Research Applications
Chemical Research
As a fluorinated compound, “2-Fluoro-6-methylnicotinonitrile” can be used in studies investigating the properties and reactivities of fluorinated compounds .
Industrial Applications
In industrial settings, “2-Fluoro-6-methylnicotinonitrile” can be used in the synthesis of other chemicals, contributing to the efficiency and effectiveness of industrial chemical processes .
Safety and Hazards
properties
IUPAC Name |
2-fluoro-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGWMSLBTCAHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654057 |
Source
|
Record name | 2-Fluoro-6-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methylnicotinonitrile | |
CAS RN |
54957-80-1 |
Source
|
Record name | 2-Fluoro-6-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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